2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid
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Overview
Description
2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 7th position and an oxo group at the 4th position on the quinoline ring, along with an acetic acid moiety attached to the nitrogen atom at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 4-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Similar in structure but with a carboxylic acid group at the 2nd position instead of the acetic acid moiety.
Uniqueness
2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is unique due to the presence of both the methoxy and oxo groups on the quinoline ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(7-methoxy-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-8-2-3-9-10(6-8)13(7-12(15)16)5-4-11(9)14/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVHMZCTXPSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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